Cas no 1000068-26-7 ((1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid)

(1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid 化学的及び物理的性質
名前と識別子
-
- 1-Boc-6-Fluoro-1H-indole-2-boronic acid
- (1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid
- [6-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
- 1H- Indole-1-carboxylic acid, 2-borono-6-fluoro-, 1-(1,1-dimethylethyl) ester
- N-(Boc)-6-fluoroindole-2-boronic acid
- [1-(tert-butoxycarbonyl)-6-fluoro-H-indol-2-yl]boronic acid
- N-(BOC)-6-fluoro-indol-2-ylboronic acid
- N-Boc-6-Fluoro-1H-indol-2-ylboronic acid
- 6-FLUORO-1-TERT-BUTOXYCARBONYLINDOLE-2-BORONIC ACID
- {1-[(tert-butoxy)carbonyl]-6-fluoro-1H-indol-2-yl}boronic acid
- 1H-Indole-1-carboxylic acid, 2-borono-6-fluoro-, 1-(1,1-dimethylethyl) ester
- [1-(tert-butoxycarbonyl)-6-fluoro-1h-indol-2-yl]boronic acid
- GARRUKBUEWVRCV-UHFFFAOYSA-N
- M
- 1000068-26-7
- AM20050478
- 2,2-DIMETHOXYBIPHENYL
- CS-B0480
- 1-Boc-6-fluoroindole-2-boronic Acid
- J-523157
- (1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronicacid
- N-(Boc)-6-fluoroindole-2-boronic acid, AldrichCPR
- SY239513
- A897774
- SCHEMBL513618
- AS-30789
- AKOS015836499
- 1H-Indole-1-carboxylic acid,2-borono-6-fluoro-,1-(1,1-dimethylethyl)ester
- 1-(tert-butoxycarbonyl)-6-fluoro-1H-indol-2-ylboronic acid
- DTXSID30656791
- MFCD09953519
- 1-(t-butoxycarbonyl)-6-fluoro-2-indolylboronic acid
- n-boc-6-fluoroindole-2-boronic acid
- FT-0649029
- 1-(tert-butoxycarbonyl)-6-fluoroindol-2-ylboronic acid
- (1-tert-butoxycarbonyl-6-fluoro-indol-2-yl)boronic acid
- (1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid
-
- MDL: MFCD09953519
- インチ: 1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10-7-9(15)5-4-8(10)6-11(16)14(18)19/h4-7,18-19H,1-3H3
- InChIKey: GARRUKBUEWVRCV-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C([H])C2C([H])=C(B(O[H])O[H])N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C=2C=1[H]
計算された属性
- せいみつぶんしりょう: 279.10800
- どういたいしつりょう: 279.1078163 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 374
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.7
- ぶんしりょう: 279.07
じっけんとくせい
- 密度みつど: 1.24±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: ほとんど溶けない(0.031 g/l)(25ºC)、
- PSA: 71.69000
- LogP: 1.24340
(1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K38030-1g |
1-Boc-6-Fluoro-1H-indole-2-boronic acid |
1000068-26-7 | 97% | 1g |
$180 | 2024-05-24 | |
abcr | AB449582-250mg |
1-Boc-6-fluoro-1H-indole-2-boronic acid; . |
1000068-26-7 | 250mg |
€96.80 | 2025-03-19 | ||
TRC | B657248-100mg |
N-(Boc)-6-fluoroindole-2-boronic Acid |
1000068-26-7 | 100mg |
$ 196.00 | 2023-04-18 | ||
Matrix Scientific | 069848-5g |
N-(Boc)-6-fluoroindole-2-boronic acid, 98% |
1000068-26-7 | 98% | 5g |
$885.00 | 2023-09-10 | |
ChemScence | CS-B0480-1g |
1H-Indole-1-carboxylic acid, 2-borono-6-fluoro-, 1-(1,1-dimethylethyl) ester |
1000068-26-7 | ≥98.0% | 1g |
$184.0 | 2022-04-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F11440-1g |
(1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid |
1000068-26-7 | 98% | 1g |
¥5332.0 | 2023-09-07 | |
Fluorochem | 076126-1g |
1-Boc-6-Fluoro-1H-indole-2-boronic acid |
1000068-26-7 | 95% | 1g |
£293.00 | 2022-03-01 | |
eNovation Chemicals LLC | Y1316298-1G |
(1-(tert-butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid |
1000068-26-7 | 97% | 1g |
$115 | 2024-07-21 | |
abcr | AB449582-1 g |
1-Boc-6-fluoro-1H-indole-2-boronic acid |
1000068-26-7 | 1g |
€465.80 | 2023-04-22 | ||
Matrix Scientific | 069848-1g |
N-(Boc)-6-fluoroindole-2-boronic acid, 98% |
1000068-26-7 | 98% | 1g |
$365.00 | 2023-09-10 |
(1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
(1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acidに関する追加情報
Introduction to (1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic Acid (CAS No. 1000068-26-7)
(1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid, with the CAS number 1000068-26-7, is a specialized boronic acid derivative that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their versatile applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the construction of complex molecular architectures.
The structure of this compound features a fluoro-substituted indole core, which is a common motif in many biologically active molecules. The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the indole ring adds an additional layer of functionality, making it a valuable intermediate in the synthesis of more intricate pharmacophores. The boronic acid moiety at the 2-position of the indole ring enhances its reactivity in cross-coupling reactions, facilitating the formation of carbon-carbon bonds under palladium catalysis.
In recent years, boronic acid derivatives have been extensively studied for their role in drug discovery and development. The unique electronic properties of the boron atom in these compounds allow for selective interactions with biological targets, making them attractive for designing novel therapeutic agents. Specifically, the fluoro-substituent in this molecule imparts metabolic stability and can influence pharmacokinetic properties, which are critical factors in drug design.
Recent advancements in synthetic methodologies have further highlighted the importance of this compound. For instance, studies have demonstrated its utility in the preparation of fluorinated indole derivatives, which are known to exhibit enhanced binding affinity to certain protein targets. These findings have opened new avenues for developing treatments against various diseases, including cancer and neurological disorders.
The application of (1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid extends beyond pharmaceuticals into materials science and agrochemicals. Its ability to participate in cross-coupling reactions makes it a valuable building block for synthesizing polymers and functional materials with tailored properties. Additionally, fluorinated indole derivatives have shown promise as intermediates in the development of advanced agrochemicals that offer improved efficacy and environmental safety.
The synthesis of (1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid typically involves multi-step organic transformations, starting from commercially available precursors such as 6-fluoroindole. The introduction of the Boc group requires careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as flow chemistry have been employed to optimize these processes, improving scalability and reducing waste.
Ongoing research continues to explore new applications for this compound. For example, computational studies have suggested that modifications to its structure could enhance its bioavailability and reduce potential side effects. These insights are driving further experimentation to develop more effective derivatives for therapeutic use.
The role of computational chemistry in understanding the reactivity and biological activity of (1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid cannot be overstated. Molecular modeling techniques have enabled researchers to predict how different substituents will affect the molecule's behavior, guiding the design of more potent and selective compounds. This interdisciplinary approach is crucial for accelerating drug discovery efforts.
In conclusion, (1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid (CAS No. 1000068-26-7) is a versatile and highly functional compound with significant potential in pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it an indispensable tool for synthetic chemists, while its biological relevance ensures continued interest from researchers worldwide.
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